Ethyl 1-(2-methoxybenzyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2-methoxybenzyl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylates. It has a molecular formula of C16H23NO3 and a molecular weight of 277.36 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 2-methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-methoxybenzyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and ethyl chloroformate as the esterifying agent. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine derivatives. The process includes protection and deprotection steps to ensure the selective formation of the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methoxybenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in anhydrous solvents.
Major Products
Oxidation: Formation of 2-methoxybenzoic acid.
Reduction: Formation of 1-(2-methoxybenzyl)piperidine-4-methanol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(2-methoxybenzyl)piperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 1-(2-methoxybenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The methoxybenzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate
- Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate
- Ethyl 1-(2-hydroxybenzyl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-(2-methoxybenzyl)piperidine-4-carboxylate is unique due to the presence of the 2-methoxybenzyl group, which imparts distinct electronic and steric properties. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and development .
Properties
IUPAC Name |
ethyl 1-[(2-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-20-16(18)13-8-10-17(11-9-13)12-14-6-4-5-7-15(14)19-2/h4-7,13H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKWHUFNVZBGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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